molecular formula C20H24FN3O2 B2936647 1-(4-fluorophenyl)-5-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)pyrrolidine-3-carboxamide CAS No. 1396802-08-6

1-(4-fluorophenyl)-5-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B2936647
CAS No.: 1396802-08-6
M. Wt: 357.429
InChI Key: TUTITYHBWOUYJZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)pyrrolidine-3-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. Its structure incorporates a pyrrolidine-5-one and a fluorophenyl group, linked via a but-2-yn-1-yl chain to a pivotal piperidine moiety. The piperidine ring is a fundamental scaffold in medicinal chemistry, recognized as one of the most common heterocyclic fragments found in FDA-approved drugs . This specific architecture makes the compound a valuable intermediate for probing new therapeutic pathways. The primary research value of this compound lies in its potential to serve as a key building block for the discovery and development of novel bioactive molecules. Piperidine derivatives are extensively investigated for a wide spectrum of biological activities, including but not limited to anticancer, antiviral, antimicrobial, and anti-inflammatory applications . The strategic inclusion of the fluorophenyl group, a common feature in drug design intended to modulate metabolic stability and binding affinity, further enhances its utility in structure-activity relationship (SAR) studies. Researchers can leverage this compound to develop new chemical entities that target specific enzymes or cellular receptors, with the piperidine moiety often contributing directly to the pharmacophore's interaction with the biological target . This compound is offered for Research Use Only and is not intended for any diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(4-piperidin-1-ylbut-2-ynyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c21-17-6-8-18(9-7-17)24-15-16(14-19(24)25)20(26)22-10-2-5-13-23-11-3-1-4-12-23/h6-9,16H,1,3-4,10-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTITYHBWOUYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-5-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)pyrrolidine-3-carboxamide , also referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23FN4O3C_{20}H_{23}FN_{4}O_{3}. It features a pyrrolidine core substituted with a fluorophenyl group and a piperidinyl moiety, which contributes to its biological activity.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of pyrrolidine derivatives, including those similar to our compound. In vitro tests have demonstrated that certain pyrrolidine derivatives inhibit the growth of various pathogenic bacteria and fungi. For instance, compounds with halogen substituents showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

The exact mechanism of action for this compound remains under investigation. However, compounds with similar structures often interact with specific protein targets via hydrogen bonding and hydrophobic interactions. This interaction can modulate enzymatic activity or receptor binding, leading to altered cellular responses .

Case Studies

  • Study on Pyrrolidine Derivatives : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives against multidrug-resistant bacterial strains. The results indicated that modifications in the piperidine ring significantly enhanced antibacterial potency, suggesting that our compound may similarly benefit from structural optimizations .
  • Pyrrole-Based Compounds : Research on pyrrole derivatives has shown promising antituberculosis activity. Compounds with structural similarities to our target exhibited MIC values as low as 5 µM against Mycobacterium tuberculosis, indicating that modifications in the pyrrolidine structure could yield potent antimycobacterial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
Pyrrolidine Derivative AAntibacterial10 µM
Pyrrole Derivative BAntituberculosis5 µM
Kinase Inhibitor CKinase Inhibition20 nM

Chemical Reactions Analysis

Core Pyrrolidinone Formation

  • Friedel-Crafts acylation introduces the fluorophenyl group to the pyrrolidine backbone.

  • α-Halogenation (bromination) at the ketone position using bromine with AlCl₃ catalysis (yield >90%) .

  • Nucleophilic substitution with piperidine derivatives under basic conditions to install the but-2-yn-1-yl-piperidine moiety .

Coupling Reactions

  • Amide bond formation between the pyrrolidine-3-carboxylic acid and the substituted aniline occurs via EDCl/HOBt-mediated coupling .

  • Alkyne functionalization employs Sonogashira or Stille cross-coupling for tailored substitutions .

Chemical Stability and Reactivity

The compound exhibits distinct reactivity patterns based on functional groups:

Functional Group Reactivity Conditions
Pyrrolidinone ringSusceptible to hydrolysis under acidic/basic conditionsHCl/NaOH (1–5 M, 60–100°C)
Alkyne (C≡C)Participates in Huisgen cycloaddition (click chemistry)Cu(I) catalyst, RT
Piperidine tertiary amineUndergoes alkylation/acylationAlkyl halides, acyl chlorides (DMF, 0–25°C)
Fluorophenyl groupResistant to electrophilic substitution but participates in SNAr reactionsStrong bases (e.g., LDA, −78°C)

Pyrrolidinone Ring Modifications

  • Reduction : LiAlH₄ reduces the lactam to a pyrrolidine (yield: 70–85%).

  • Oxidation : H₂O₂/TFAA oxidizes the α-carbon to a ketone derivative .

Alkyne Transformations

  • Hydrogenation : H₂/Pd-C converts the alkyne to a cis-alkane (selectivity >95%).

  • Nucleophilic addition : Grignard reagents add across the triple bond .

Piperidine Functionalization

  • Mitsunobu reaction : Introduces hydroxyl groups using DIAD/Ph₃P .

  • Quaternary ammonium salt formation : Reacts with methyl iodide (KI, DMF).

Catalytic and Stereochemical Considerations

  • Enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) to control the pyrrolidine stereochemistry .

  • Pd-catalyzed cross-coupling optimizes alkyne-aryl bond formation (TON: 1,200–1,500) .

Degradation Pathways

  • Hydrolytic degradation : Dominant under physiological conditions (pH 7.4, 37°C), cleaving the amide bond (t₁/₂: 12–24 hr) .

  • Photodegradation : UV exposure (254 nm) induces fluorophenyl ring cleavage .

Key Research Findings

  • Reaction efficiency : Amide coupling achieves >85% yield with EDCl/HOBt vs. <60% with DCC .

  • Stability data :

    Condition Degradation (%) Major Product
    0.1 M HCl, 24 hr28%Hydrolyzed carboxamide
    10% H₂O₂, 6 hr42%N-Oxide derivative

Industrial-Scale Optimization

  • Continuous flow synthesis reduces reaction time by 60% compared to batch processes.

  • Purification : Hybrid silica/ODS chromatography achieves >99.5% purity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Group Key Structural Features References
1-(4-Fluorophenyl)-5-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)pyrrolidine-3-carboxamide (Target) Not provided Not provided 4-(Piperidin-1-yl)but-2-yn-1-yl Alkyne linker, piperidine ring (enhanced lipophilicity and potential CNS penetration)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₇H₁₈FN₃O₂S 347.41 g/mol 5-Isopropyl-1,3,4-thiadiazol-2-yl Thiadiazole ring (polar, may reduce membrane permeability)
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide C₁₈H₁₉FN₂O₂ 313.33 g/mol 4-Methyl-2-pyridinyl Pyridine ring (moderate polarity, potential for hydrogen bonding)
1-(4-Fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide C₂₅H₂₅FN₄O₄ 476.50 g/mol Furan-pyrazolo-pyridinone Furan and pyrazolo-pyridinone (bulky, may hinder metabolic clearance)
Pibrentasvir (PIB) C₅₇H₆₅F₅N₁₀O₈ 1113.19 g/mol Multiple fused rings, 4-fluorophenylpiperidine Macrocyclic structure (antiviral activity, high molecular weight limits oral bioavailability)

Key Observations:

The furan-pyrazolo-pyridinone analog () introduces steric bulk, which may reduce solubility but improve target binding specificity.

Structural Rigidity :

  • The alkyne spacer in the target compound imposes conformational rigidity, contrasting with the flexible methylene linkers in analogs like the pyridinyl derivative (). This could stabilize bioactive conformations.

Pharmacokinetic Implications :

  • Pibrentasvir (), though structurally distinct, shares a 4-fluorophenylpiperidine motif with the target compound. Its macrocyclic design improves metabolic stability but limits oral absorption due to high molecular weight.

Metabolic Stability :

  • Thiadiazole () and pyridine () rings may undergo cytochrome P450-mediated oxidation, whereas the piperidine in the target compound could act as a metabolic soft spot, depending on substitution patterns.

Q & A

Q. Optimization Strategies :

  • Temperature control : Lowering reaction temperatures during coupling steps reduces side-product formation (e.g., hydrolysis of the alkyne group) .

  • Catalyst screening : Palladium or copper catalysts improve alkyne-amine coupling efficiency .

  • Yield data :

    StepYield (%)Conditions
    Cyclization65–750°C, 12 h
    Coupling50–60RT, 24 h

How can structural contradictions between spectroscopic data (NMR, IR) and computational predictions be resolved?

Advanced Research Question
Discrepancies often arise in the interpretation of amide carbonyl stretching (IR) and proton splitting patterns (NMR). Methodological approaches include:

X-ray crystallography : Definitive confirmation of stereochemistry and bond angles (e.g., torsion angles in the piperidine-alkyne chain) .

DFT calculations : Compare computed NMR/IR spectra (using Gaussian or ORCA) with experimental data to identify conformational flexibility .

Dynamic NMR : Variable-temperature NMR can resolve overlapping signals caused by rotameric equilibria in the carboxamide group .

Q. Case Study :

  • Observed IR shift : A carbonyl peak at 1680 cm⁻¹ (vs. predicted 1700 cm⁻¹) may indicate hydrogen bonding. X-ray data from analogous compounds (e.g., ) show intermolecular H-bonding between the amide and fluorophenyl groups .

What in vitro assays are recommended for evaluating biological activity, given its structural features?

Basic Research Question
The compound’s fluorophenyl and piperidine-alkyne motifs suggest potential kinase or GPCR modulation. Key assays include:

Kinase inhibition : ATP-binding site competition assays (e.g., using TR-FRET technology) .

Cellular permeability : Caco-2 monolayer studies with LC-MS quantification to assess logP and efflux ratios .

Cytotoxicity : MTT assays against HEK-293 or HepG2 cells to establish IC₅₀ values .

Q. Data Interpretation :

  • A logP >3 (calculated via ChemDraw) may necessitate formulation with cyclodextrins for solubility .

How can computational modeling predict metabolic stability and potential reactive intermediates?

Advanced Research Question

Metabolite prediction : Use Schrödinger’s Metabolite or GLORYx to identify oxidation sites (e.g., piperidine N-dealkylation or alkyne epoxidation) .

Reactive intermediates :

  • Cytochrome P450 interactions : Molecular docking (AutoDock Vina) to assess binding to CYP3A4/2D6 .
  • Glutathione adduct formation : Simulate thiol reactivity of electrophilic intermediates using DFT .

Q. Case Study :

  • Piperidine N-oxidation : Predicted to form a stable hydroxylamine intermediate (ΔG = -12.3 kcal/mol), validated by LC-MS/MS in microsomal incubations .

What strategies mitigate safety risks during synthesis (e.g., handling reactive intermediates)?

Basic Research Question

Alkyne handling : Use inert atmosphere (N₂/Ar) to prevent explosive polymerization .

Toxic byproducts : Monitor for nitrosamines (via GC-MS) during amine coupling steps .

Storage : Store at -20°C under desiccation to prevent hydrolysis of the carboxamide group .

Q. Safety Protocols :

  • PPE : Nitrile gloves, face shields, and fume hoods for steps involving volatile bases (e.g., piperidine) .

How can reaction scalability be improved without compromising enantiomeric purity?

Advanced Research Question

Flow chemistry : Continuous-flow systems reduce exothermic risks in cyclization steps (see for analogous optimizations) .

Chiral resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .

Q. Process data :

ParameterLab Scale (mg)Pilot Scale (kg)
Yield60%55%
Purity98%97%

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